Cinitapride tartrate

概要

説明

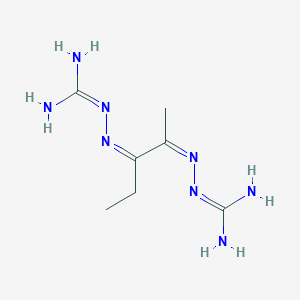

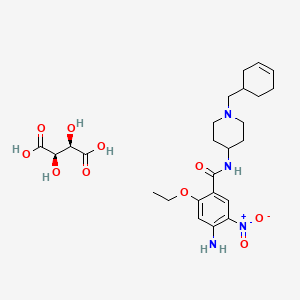

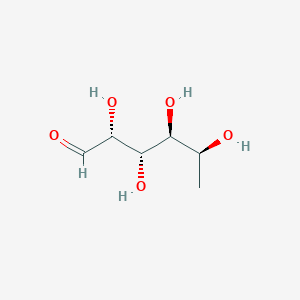

Cinitapride tartrate, also known as this compound, is a useful research compound. Its molecular formula is C25H36N4O10 and its molecular weight is 552.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Spectrophotometric Methods for Drug Determination

Cinitapride tartrate's quantification in pharmaceutical formulations has been a significant area of research. Unnisa and Ali (2014) developed two spectrophotometric methods for determining this compound in bulk and dosage forms. These methods involve molecular salt formation reactions with Picric Acid and citric acid-acetic anhydrate system, offering accurate and simple means for routine quality control of this compound in pharmaceuticals (Unnisa & Ali, 2014).

HPLC Methods for Drug Analysis

The determination of Cinitapride in the presence of its degradation products using reverse phase HPLC (RP-HPLC) is a critical application. Roy et al. (2010) described an RP-HPLC method for analyzing Cinitapride hydrogen tartrate in bulk drug form, which is vital for ensuring drug stability and efficacy (Roy et al., 2010).

Stability Indicating Assay Method

Rehman et al. (2017) developed a UV-spectrophotometric method for determining Cinitapride hydrogen tartrate in bulk and pharmaceutical dosage forms. This method is crucial for assessing the stability of Cinitapride under various conditions, thereby ensuring its safe and effective use (Rehman et al., 2017).

Fast Disintegrating Tablet Formulation

The development of fast disintegrating tablets of Cinitapride hydrogen tartrate for improving bioavailability and patient compliance has been researched. Chinnala & Vodithala (2017) worked on this, focusing on rapid disintegration in saliva, which is particularly beneficial for pediatric and geriatric patients (Chinnala & Vodithala, 2017).

Pharmacogenetic Impact

A study by Campodónico et al. (2022) explored the pharmacogenetic impact of CYP2C8 alleles on Cinitapride's pharmacokinetics and safety. This research is vital for personalized medicine, providing insights into how genetic variations affect drug response (Campodónico et al., 2022).

Synthesis and Biological Evaluation of Derivatives

Research into synthesizing new Cinitapride-related benzimidazole derivatives for anti-ulcerative activity demonstrates the potential for developing new drugs based on the Cinitapride structure. Srinivasulu et al. (2005) focused on creating derivatives with potentially enhanced or varied therapeutic effects (Srinivasulu et al., 2005).

Metabolic Profile Assessment

Marquez et al. (2011, 2012) developed methods using UHPLC to study Cinitapride's metabolism, crucial for understanding the drug's metabolic pathways and potential interactions with other substances (Marquez et al., 2011)(Marquez et al., 2012).

作用機序

Target of Action

Cinitapride tartrate primarily targets the serotonin receptors in the body . It acts as an agonist at the 5-HT1 and 5-HT4 receptors and as an antagonist at the 5-HT2 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility .

Mode of Action

This compound interacts with its targets by blocking the presynaptic serotonin receptors and increasing the release of serotonin , resulting in greater serotonergic activity . This interaction leads to changes in the gastrointestinal system, particularly enhancing the release of acetylcholine , a neurotransmitter that plays a vital role in the contraction and relaxation of gastrointestinal muscles .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By stimulating the 5-HT4 receptors and blocking the 5-HT2 receptors, this compound enhances the release of acetylcholine . This increased acetylcholine release affects the contraction and relaxation of gastrointestinal muscles, thereby influencing gastrointestinal motility .

Pharmacokinetics

After oral administration, the maximum plasma levels of this compound are reached within two hours . The compound has an elimination half-life of 3 to 5 hours for the first 8 hours, with a residual half-life of over 15 hours with extremely low plasma levels after that time . In rats, this compound follows a two-compartment model with a large distribution volume and a relatively slow clearance rate .

Result of Action

The primary result of this compound’s action is the enhancement of gastrointestinal motility . This is achieved through the increased release of acetylcholine, which stimulates the contraction and relaxation of gastrointestinal muscles . As a result, this compound is typically used for the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can impact its bioavailability and efficacy . Immediate-release tablet formulations of this compound have been developed using direct compression technology, which can enhance the drug’s release and absorption . Furthermore, the drug’s stability can be affected by storage conditions, with optimized formulations showing high stability with shelf lives of 58-64 months .

Safety and Hazards

生化学分析

Biochemical Properties

Cinitapride tartrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the serotonin receptors, specifically the 5-HT1, 5-HT2, and 5-HT4 receptors . By binding to these receptors, this compound modulates the release of neurotransmitters, thereby influencing gastrointestinal motility and reducing symptoms of nausea and vomiting . The interaction with 5-HT4 receptors enhances the release of acetylcholine, which stimulates gastrointestinal motility .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By acting on the 5-HT4 receptors, this compound enhances the release of acetylcholine, which in turn stimulates smooth muscle contraction in the gastrointestinal tract . This leads to improved gastric emptying and reduced symptoms of dyspepsia . Additionally, this compound’s antagonistic action on the 5-HT2 receptors helps in reducing nausea and vomiting .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As an agonist of the 5-HT1 and 5-HT4 receptors, this compound enhances the release of neurotransmitters such as acetylcholine, which stimulates gastrointestinal motility . Conversely, its antagonistic action on the 5-HT2 receptors helps in reducing nausea and vomiting by inhibiting the release of certain neurotransmitters . These interactions at the molecular level contribute to the overall therapeutic effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of 3-5 hours, indicating its relatively short duration of action . Long-term studies in vitro and in vivo have demonstrated that this compound maintains its efficacy in improving gastrointestinal motility and reducing symptoms of dyspepsia over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound effectively improve gastrointestinal motility and reduce symptoms of dyspepsia without significant adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal disturbances and central nervous system effects . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism of this compound results in the formation of several metabolites, which are then excreted through the urine . The involvement of this compound in these metabolic pathways can influence its overall efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once absorbed, this compound is distributed throughout the body, with higher concentrations observed in the gastrointestinal tract . This distribution pattern is consistent with its therapeutic effects on gastrointestinal motility .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the gastrointestinal tract, where it exerts its effects on smooth muscle cells and enteric neurons . The targeting signals and post-translational modifications of this compound direct it to specific compartments within the cells, ensuring its optimal activity and function .

特性

IUPAC Name |

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVANMRCHFMTSEG-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207859-16-2 | |

| Record name | Cinitapride tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207859162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINITAPRIDE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z90GEN540 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main analytical methods used to quantify Cinitapride tartrate in pharmaceutical formulations?

A1: Two spectrophotometric methods have been developed and validated for the quantification of this compound:

- Method A: This method utilizes the molecular salt formation reaction between this compound and Picric Acid. The resulting yellow-colored chromogen exhibits maximum absorption at 410 nm. []

- Method B: This method relies on the formation of an internal salt between this compound and a citric acid-acetic anhydride system. The absorbance of the formed complex is measured at 565 nm. []

- Method A: This method involves complex formation of this compound with cobalt thiocynate, resulting in a complex with an absorption maximum at 620 nm. []

- Method B: This method utilizes complex formation with methyl orange, with the complex exhibiting an absorption maximum at 430 nm. []

Q2: What are the advantages of the developed spectrophotometric methods for analyzing this compound in pharmaceutical formulations?

A2: The developed spectrophotometric methods offer several advantages:

- High Sensitivity: Both methods demonstrate good sensitivity, enabling the determination of this compound at low concentrations. [, ]

- Selectivity: The methods exhibit good selectivity for this compound in the presence of excipients commonly found in pharmaceutical formulations. [, ]

- Accuracy and Precision: The methods have been validated according to ICH guidelines, demonstrating good accuracy and precision. [, ]

- Simplicity and Cost-Effectiveness: The methods are relatively simple to perform, requiring readily available equipment and reagents, making them suitable for routine quality control analysis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(2-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B1238570.png)

![ethyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B1238571.png)

![(5R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1238572.png)

![(18Z,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-6,11,17,22-tetrone](/img/structure/B1238584.png)